molecular formula C20H16N2O2 B11101829 3-(4-Hydroxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

3-(4-Hydroxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

Cat. No.: B11101829
M. Wt: 316.4 g/mol
InChI Key: UOEPPEWHDGFYEQ-UHFFFAOYSA-N
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Description

3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with benzaldehyde derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinazolinone derivatives with quinone structures.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and phenyl groups play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different heterocyclic core.

    3,4-Dihydropyrimidin-2(1H)-one derivatives: Compounds with a different core structure but similar functional groups.

Uniqueness

3-(4-HYDROXYPHENYL)-2-PHENYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its quinazolinone core, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl and phenyl groups also contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H16N2O2/c23-16-12-10-15(11-13-16)22-19(14-6-2-1-3-7-14)21-18-9-5-4-8-17(18)20(22)24/h1-13,19,21,23H

InChI Key

UOEPPEWHDGFYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O

Origin of Product

United States

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